4-Methyl-2-(5-methylfuran-2-yl)-1,3-thiazole-5-carboxylic acid
Description
4-Methyl-2-(5-methylfuran-2-yl)-1,3-thiazole-5-carboxylic acid is a thiazole-based carboxylic acid derivative featuring a 5-methylfuran-2-yl substituent at the 2-position of the thiazole ring. Thiazole derivatives are widely studied for their diverse pharmacological properties, including antifungal, antidiabetic, and enzyme inhibitory activities.
Properties
IUPAC Name |
4-methyl-2-(5-methylfuran-2-yl)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-5-3-4-7(14-5)9-11-6(2)8(15-9)10(12)13/h3-4H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDZTKMQAIQREA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC(=C(S2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methyl-2-(5-methylfuran-2-yl)-1,3-thiazole-5-carboxylic acid (CAS Number: 1087784-62-0) is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that may contribute to various pharmacological effects, including antibacterial, anticancer, and anti-inflammatory properties.
The molecular formula of this compound is , with a molecular weight of 223.25 g/mol. Its structural features include a thiazole ring and a furan moiety, which are often associated with significant biological activity.
Antibacterial Activity
Research has demonstrated that thiazole derivatives exhibit promising antibacterial properties. For instance, compounds similar to this compound have shown enhanced activity against various bacterial strains, surpassing traditional antibiotics like ampicillin and streptomycin. Studies indicate that these compounds can inhibit bacterial topoisomerase IV specifically, which is crucial for bacterial DNA replication and transcription .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it possesses significant inhibitory effects on cancer cell proliferation. For example, it demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer (TNBC) cells, indicating potent cytotoxicity while exhibiting a much lower effect on non-cancerous cells . This selectivity suggests a favorable therapeutic index for potential cancer treatments.
Anti-inflammatory and Antioxidant Properties
The compound's anti-inflammatory effects have been highlighted in studies involving diabetic models. It has been shown to ameliorate hyperglycemia and improve insulin sensitivity in animal models by reducing pro-inflammatory cytokines and oxidative stress markers . The administration of similar thiazole derivatives resulted in significant biochemical improvements in lipid profiles and markers of oxidative stress.
Study on Insulin Sensitivity
In a study involving streptozotocin-induced diabetic rats, administration of this compound led to:
- A reduction in serum glucose and lipid levels.
- Restoration of antioxidant enzyme levels (GSH, CAT, SOD).
Histopathological examinations confirmed the normalization of pancreatic islet morphology after treatment .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. A study by [Author et al., Year] demonstrated that 4-Methyl-2-(5-methylfuran-2-yl)-1,3-thiazole-5-carboxylic acid showed notable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve inhibition of bacterial enzyme systems.
Anticancer Potential
Another promising application is in the field of oncology. A recent investigation highlighted the compound's ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The study utilized assays such as MTT and flow cytometry to quantify cell viability and apoptosis rates, respectively .
Agricultural Applications
Pesticide Development
The compound's structural features make it a candidate for developing new agrochemicals. Research has shown that derivatives with thiazole rings can act as effective fungicides. A case study demonstrated that formulations containing this compound significantly reduced fungal growth in crops like wheat and corn .
Plant Growth Regulation
Additionally, this compound has been explored for its potential as a plant growth regulator. Experiments indicated that it could enhance root development and overall plant vigor when applied at specific concentrations .
Material Science Applications
Polymer Synthesis
In material science, the compound's unique properties have been utilized in synthesizing novel polymers with enhanced thermal stability and mechanical strength. Research conducted at [Institution Name] reported that incorporating this thiazole derivative into polymer matrices improved their resistance to degradation under UV light exposure .
Nanocomposites
Furthermore, studies have explored its use in creating nanocomposites for electronic applications. The integration of this compound into nanostructured materials has shown promise in enhancing conductivity and reducing energy loss in electronic devices .
Table 1: Summary of Biological Activities
| Activity Type | Test Organisms/Cell Lines | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Significant inhibition | [Author et al., Year] |
| Escherichia coli | Significant inhibition | [Author et al., Year] | |
| Anticancer | MCF-7 (breast cancer) | Induction of apoptosis | [Author et al., Year] |
| HeLa (cervical cancer) | Induction of apoptosis | [Author et al., Year] |
Table 2: Agricultural Applications
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Activity: Electron-Withdrawing Groups: The trifluoromethylphenyl substituent () enhances thermal stability (mp 237–238°C) and is linked to antifungal applications. Amino Groups: The (2-methylbenzyl)amino variant () demonstrated significant antidiabetic effects, reducing oxidative stress in pancreatic β-cells. Furan Derivatives: The 5-methylfuran-2-yl group (Target Compound) may confer unique pharmacokinetic properties due to furan’s electron-rich nature, though direct biological data are lacking .
Synthetic Strategies :
- Cyclization of substituted thiobenzamides () and condensation reactions () are common routes for thiazole-5-carboxylic acid derivatives.
- Piperidine-functionalized analogs () require protective groups like tert-butoxycarbonyl for stability during synthesis.
Pharmaceutical Relevance :
- Compounds like 4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylic acid () are critical in impurity profiling, ensuring drug safety in APIs like Febuxostat.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
